67-Fold Brain Enrichment of Phenethylamine-d4 Versus Unlabeled Phenethylamine In Vivo
In a direct in vivo comparison, equimolar mixtures of phenethylamine (PE) and α,α,β,β-tetradeuterated phenethylamine ([²H₄]PE, i.e., Benzeneethan-d4-amine) were injected intraperitoneally into rats. At 1 hour post-injection, the [²H₄]PE-to-PE ratio in whole brain reached 67, and in liver and plasma reached 8 at 45 minutes [1]. This enrichment is attributed to protection of the deuterated analog from monoamine oxidase (MAO)-mediated catabolism due to the kinetic isotope effect at the C-D bond.
| Evidence Dimension | In vivo enrichment ratio in rat brain tissue |
|---|---|
| Target Compound Data | [²H₄]PE-to-PE ratio: 67 in whole brain |
| Comparator Or Baseline | Unlabeled phenethylamine (PE) in equimolar injection |
| Quantified Difference | 67-fold higher concentration of d4-labeled compound |
| Conditions | Rat model; intraperitoneal injection of equimolar PE and [²H₄]PE mixture; measurement at 1 h post-injection |
Why This Matters
This 67-fold differential accumulation provides a unique tool for tracing metabolic pathways and validating analytical methods where endogenous unlabeled phenethylamine is present.
- [1] Durden DA, Boulton AA. Effects of Deuterium Substitution on the Catabolism of β-Phenylethylamine: An In Vivo Study. Journal of Neurochemistry. 1986; 46(4): 1125-1132. Abstract available from Scilit. View Source
